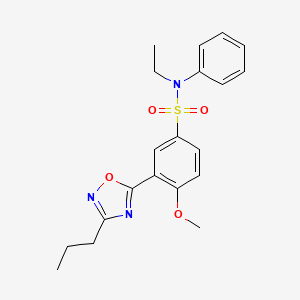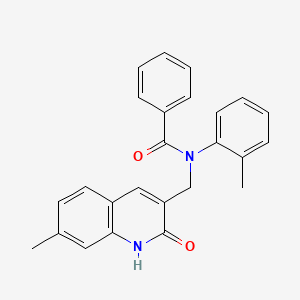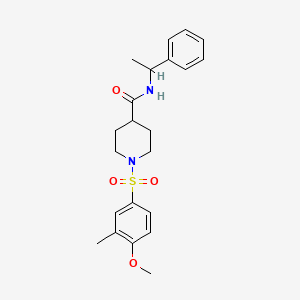
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as PPOH, is a compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in cell proliferation, inflammation, and apoptosis, making them potential targets for cancer treatment, neuroprotection, and inflammation research.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. These effects are thought to be mediated by the inhibition of several signaling pathways, as discussed above.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its wide range of potential applications. This compound has been shown to have therapeutic potential in several areas, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and use in some labs.
Future Directions
There are several future directions for research on N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, including the exploration of its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, the development of more efficient synthesis methods for this compound may help to increase its availability and use in lab experiments.
Synthesis Methods
The synthesis of N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, including the reaction of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide with propylhydrazine to form 3-propyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. This hydrazide is then reacted with 4-methoxybenzenesulfonyl chloride to form this compound.
Scientific Research Applications
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroprotection research, this compound has been shown to protect against neuronal cell death in models of Parkinson's disease and stroke. In inflammation research, this compound has been shown to reduce inflammation in models of arthritis and colitis.
properties
IUPAC Name |
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-9-19-21-20(27-22-19)17-14-16(12-13-18(17)26-3)28(24,25)23(5-2)15-10-7-6-8-11-15/h6-8,10-14H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQNQFNKQZKJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(CC)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)





![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)

